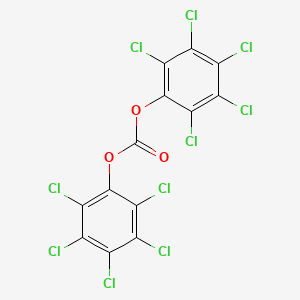
Decachlorodiphenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decachlorodiphenyl carbonate is a highly chlorinated organic compound, known for its chemical stability and resistance to degradation. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl structures. These compounds have been widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decachlorodiphenyl carbonate can be synthesized through the chlorination of biphenyl in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure conditions. The process requires careful monitoring to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination reactors where biphenyl is continuously fed and chlorinated. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to isolate the desired product. The final product is obtained in high purity and is often used as an intermediate in the production of other chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: Decachlorodiphenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to lower chlorinated biphenyls using reducing agents such as sodium borohydride.
Oxidation Reactions: It can be oxidized to form chlorinated biphenyl oxides under specific conditions.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of various substituted biphenyls.
Reduction: Lower chlorinated biphenyls.
Oxidation: Chlorinated biphenyl oxides.
Applications De Recherche Scientifique
Decachlorodiphenyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying the behavior of chlorinated organic compounds in biological systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of decachlorodiphenyl carbonate involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the aryl hydrocarbon receptor, which alters the transcription of genes involved in detoxification processes. This interaction can induce the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family, leading to oxidative stress and potential cellular damage.
Comparaison Avec Des Composés Similaires
Decachlorobiphenyl: Another highly chlorinated biphenyl with similar chemical properties but different applications.
Hexachlorobenzene: A chlorinated aromatic compound used as a fungicide and in the production of other chemicals.
Polychlorinated Dibenzodioxins: A group of chemically related compounds known for their toxicity and environmental persistence.
Uniqueness: Decachlorodiphenyl carbonate is unique due to its specific structure and high degree of chlorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly useful in applications requiring long-term stability and resistance to harsh environmental conditions.
Propriétés
Numéro CAS |
7497-08-7 |
|---|---|
Formule moléculaire |
C13Cl10O3 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentachlorophenyl) carbonate |
InChI |
InChI=1S/C13Cl10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 |
Clé InChI |
XXTXONAHTURMCQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15083410.png)
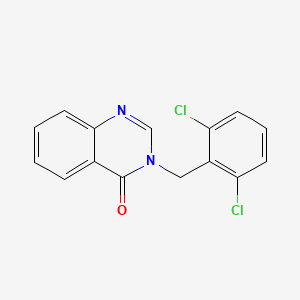
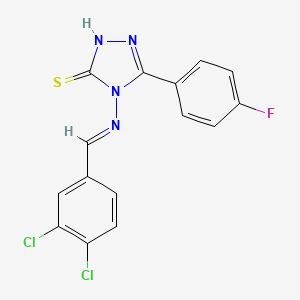
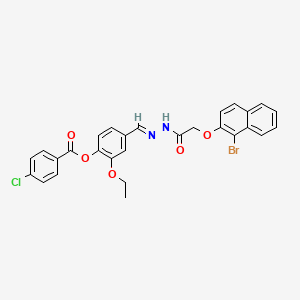
![N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide](/img/structure/B15083457.png)

![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15083464.png)

![(5E)-5-(3-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15083473.png)
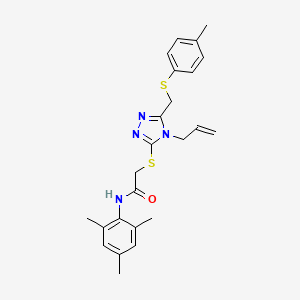
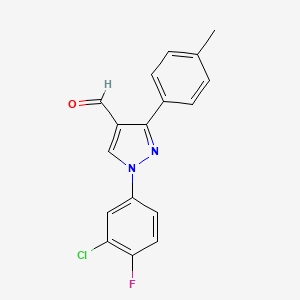
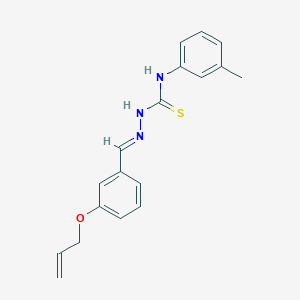
![2-{[(4-bromophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15083503.png)
